2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid
Description
2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted at the β-position with a 2,4-dimethoxyphenyl group. The 2,4-dimethoxy substitution pattern introduces electron-donating methoxy groups, which may enhance aromatic ring stability and influence solubility, hydrogen bonding, and interactions with biological targets . Such derivatives are often explored in medicinal chemistry for their modified pharmacokinetic or pharmacodynamic profiles compared to canonical amino acids.
Properties
IUPAC Name |
2-amino-3-(2,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6,9H,5,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATCEKMZLXXPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with glycine, followed by reduction and hydrolysis steps. One common method includes:
Condensation Reaction: 2,4-dimethoxybenzaldehyde is reacted with glycine in the presence of a base to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrolysis: The amine is hydrolyzed under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity and Solubility: The dimethoxy substitution in the target compound likely confers moderate lipophilicity compared to polar analogs like DHMPA or charged triazole derivatives .
- Electronic Effects : Methoxy groups stabilize the aromatic ring via electron donation, contrasting with electron-withdrawing iodine substituents or ionizable hydroxyl groups in D-tyrosine .
- Biological Activity : Unlike BMAA, which shows neurotoxicity at high doses , the target compound’s dimethoxy groups may reduce reactivity, favoring applications in stable peptide backbones or enzyme inhibitors.
Biological Activity
2-Amino-3-(2,4-dimethoxyphenyl)propanoic acid is an organic compound classified within the phenylpropanoic acids. Its structure features an amino group and a dimethoxyphenyl moiety attached to a propanoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology.
- Molecular Formula : C₁₁H₁₅NO₄
- Molecular Weight : Approximately 225.241 g/mol
- CAS Number : 91248-17-8
The presence of methoxy groups enhances the compound's lipophilicity, which can influence its interaction with biological targets and its pharmacokinetic profile.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It has been studied for its potential effects on:
- Neurotransmitter Modulation : Influences levels of serotonin and dopamine, which are critical in mood regulation and cognitive functions.
- Enzyme Activity : May inhibit or activate specific enzymes involved in metabolic pathways, affecting various cellular processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, making it a candidate for treating neurodegenerative disorders.
- Anti-inflammatory Properties : In vitro studies have shown potential in reducing inflammation markers, such as tumor necrosis factor alpha (TNF-α) production.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Potential
In a study evaluating the neuroprotective effects of this compound, researchers administered the compound to cultured neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, highlighting its potential therapeutic application in conditions such as Alzheimer's disease.
Pharmacological Applications
The compound is being explored for various therapeutic applications:
- Drug Development : Investigated as a lead compound for developing new treatments for neurological disorders.
- Specialty Chemicals : Used as an intermediate in synthesizing pharmaceuticals due to its unique chemical structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
